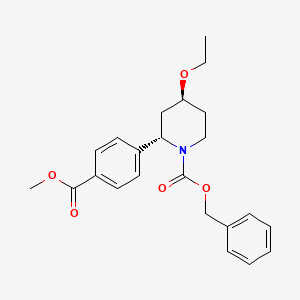

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C23H27NO5 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

benzyl (2S,4S)-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C23H27NO5/c1-3-28-20-13-14-24(23(26)29-16-17-7-5-4-6-8-17)21(15-20)18-9-11-19(12-10-18)22(25)27-2/h4-12,20-21H,3,13-16H2,1-2H3/t20-,21-/m0/s1 |

InChI Key |

UVIJZRUSXMAQAO-SFTDATJTSA-N |

Isomeric SMILES |

CCO[C@H]1CCN([C@@H](C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CCOC1CCN(C(C1)C2=CC=C(C=C2)C(=O)OC)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

- Formation of a 4-oxo-piperidine intermediate bearing the 4-(methoxycarbonyl)phenyl substituent.

- Reduction and stereoselective functionalization at the 4-position to introduce the ethoxy substituent with trans stereochemistry.

- Protection and deprotection steps involving benzyl carbamate (Cbz) groups to control reactivity and stereochemistry.

- Final purification to isolate the target compound with high enantiomeric purity and yield.

This approach is supported by patent disclosures and academic reports emphasizing asymmetric synthesis and scalable processes.

Stepwise Synthesis

Asymmetric Synthesis and Stereochemistry Control

- The stereocenters at the 2- and 4-positions of the piperidine ring are introduced and controlled via asymmetric synthesis routes, often using chiral starting materials or chiral catalysts to achieve high enantio- and diastereoselectivity.

- The trans relationship between the 4-ethoxy and 2-(4-methoxycarbonylphenyl) substituents is critical for biological activity and is confirmed by NMR and X-ray crystallography in some studies.

Representative Experimental Data

Analysis of Preparation Methods

Advantages

- High stereoselectivity: The asymmetric synthesis ensures the desired stereochemistry, which is essential for pharmacological activity.

- Scalability: The use of protecting groups like Cbz and TBS allows for easier handling and purification on a large scale.

- Purity: The multi-step approach with intermediate purifications yields high-purity final product suitable for pharmaceutical applications.

Challenges

- Multiple steps: The synthesis involves several protection/deprotection and substitution steps, which can increase time and cost.

- Use of sensitive reagents: Handling of silyl protecting groups and catalytic hydrogenation requires controlled conditions.

- By-product formation: Alternative routes are being explored to minimize by-products and improve overall process efficiency.

Perspectives from Varied Sources

- Patent literature emphasizes the importance of alternative synthetic routes to reduce by-products and improve scalability.

- Academic research highlights the significance of the piperidine scaffold and the role of substituents in modulating biological activity, with the trans-4-ethoxy substitution providing favorable pharmacokinetic properties.

- Chemical supply databases confirm the commercial availability of this compound with high purity, indicating established synthetic protocols.

Summary Table of Key Synthesis Steps

| Step No. | Intermediate/Product | Reaction Type | Reagents/Conditions | Stereochemical Outcome | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl-2-[4-(methoxycarbonyl)phenyl]-4-oxo-piperidine-1-carboxylate | Cyclization/Oxidation | AcOH, heat | Formation of piperidine ring | ~80 |

| 2 | Benzyl-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate | Reduction | Reducing agent, controlled temp | Retention of stereochemistry | Not specified |

| 3 | TBS-protected hydroxy intermediate | Protection | TBSCl, base | Protects 4-OH group | Not specified |

| 4 | Benzyl (4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate | Substitution | Ethanol, acetonitrile | Trans-4-ethoxy introduction | Not specified |

| 5 | Final deprotected compound | Hydrogenation | Pd/C, H2, MeOH | Removal of Cbz group | High purity |

Chemical Reactions Analysis

Types of Reactions

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of piperidine derivatives functionalized with aromatic and alkoxy groups. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Key Differences

Pharmacological and Industrial Relevance

- Industrial Use : Lipophilic derivatives (e.g., ) serve as intermediates in synthesizing complex molecules, leveraging their steric bulk for regioselective reactions.

Biological Activity

Benzyl trans-4-ethoxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C23H27NO5

- Molecular Weight : 397.46 g/mol

- CAS Number : 2756090-53-4

- Purity : ±97% .

The compound is believed to exert its biological effects primarily through the inhibition of specific enzymatic pathways. Notably, it has been associated with the inhibition of acetyl-CoA carboxylase (ACC), which plays a critical role in fatty acid metabolism. By inhibiting ACC, this compound may promote fatty acid oxidation and reduce lipogenesis, potentially offering therapeutic benefits for metabolic disorders .

Inhibitory Effects on Fatty Acid Metabolism

Research indicates that compounds similar to this compound can significantly lower malonyl-CoA levels in vivo, which is crucial for regulating fatty acid synthesis and oxidation. For instance, related ACC inhibitors have shown effective reductions in hepatic malonyl-CoA levels in obese Zucker rats .

Anticancer Potential

Several studies have explored the anticancer properties of piperidine derivatives. The structural similarity of this compound to known anticancer agents suggests it may possess similar properties. Research has indicated that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and induction of oxidative stress .

Data Table: Biological Activity Summary

| Activity Type | Assessed Effect | Reference |

|---|---|---|

| ACC Inhibition | Reduced malonyl-CoA levels | |

| Anticancer Activity | Induction of apoptosis | |

| Fatty Acid Oxidation | Enhanced fatty acid oxidation |

Case Study 1: Metabolic Syndrome

In a study involving obese Zucker rats, the administration of an ACC inhibitor structurally related to this compound resulted in a significant decrease in body weight and fat mass. The compound effectively reduced triglyceride levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for metabolic syndrome .

Case Study 2: Cancer Cell Lines

Another investigation focused on the effects of piperidine derivatives on various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in breast and colon cancer cells. The study suggested that the mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.